molecular formula C6H11Cl2N3 B2995974 6-(Aminomethyl)pyridin-3-amine dihydrochloride CAS No. 926018-98-6

6-(Aminomethyl)pyridin-3-amine dihydrochloride

Cat. No.: B2995974
CAS No.: 926018-98-6
M. Wt: 196.08
InChI Key: DSRDNEMLJNDURX-UHFFFAOYSA-N
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Description

6-(Aminomethyl)pyridin-3-amine dihydrochloride (CAS 926018-98-6) is a versatile diamine-functionalized pyridine derivative of high interest in pharmaceutical research and development. This compound serves as a critical synthetic intermediate for constructing more complex molecules. Its structure features both an aminomethyl and an amine group on the pyridine ring, making it a valuable bifunctional building block for creating novel chemical entities. Pyridine derivatives are privileged structures in medicinal chemistry, extensively studied for their diverse biological activities. Research into analogous 6-amino and 6-methyl pyridine compounds has demonstrated significant anticonvulsant activity in models of seizures induced by maximal electroshock (MES) and pentylenetetrazole (scMet) . Furthermore, such derivatives have shown promise in pharmacological evaluations, exhibiting antihistaminic activity by blocking histamine-induced contractions and displaying amphetamine antagonistic activity , which indicates potential central nervous system applications . More broadly, pyridine cores are recognized for their antimicrobial and antiviral properties, positioning them as valuable scaffolds in the search for new anti-infective agents . The dihydrochloride salt form offers enhanced stability and solubility for research applications. Researchers utilize this compound as a precursor for synthesizing various heterocyclic systems and for functionalizing molecules to explore structure-activity relationships. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. References: 1. Chem. Pharm. Bull. (Tokyo), 2003, 51(2), 162-170 . 2. Int. J. Mol. Sci., 2022, 23(10), 5659 .

Properties

IUPAC Name

6-(aminomethyl)pyridin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c7-3-6-2-1-5(8)4-9-6;;/h1-2,4H,3,7-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRDNEMLJNDURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926018-98-6
Record name 6-(aminomethyl)pyridin-3-amine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)pyridin-3-amine dihydrochloride typically involves the reaction of 3-aminopyridine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of 3-aminopyridine with formaldehyde: This step involves the formation of an intermediate compound.

    Addition of hydrogen chloride: This step converts the intermediate into this compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo substitution reactions where the aminomethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

6-(Aminomethyl)pyridin-3-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the pyridine core but differ in substituents, influencing their physicochemical and pharmacological properties:

Compound Name CAS Number Key Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
6-(Aminomethyl)pyridin-3-amine dihydrochloride 926018-98-6 -NH₂ (position 3), -CH₂NH₂·2HCl C₆H₁₁Cl₂N₃ ~195.08 Pharmaceutical intermediates
6-Methylpyridin-3-amine - -NH₂ (position 3), -CH₃ C₆H₈N₂ 108.14 Crystal studies (hydrogen bonding)
6-(Difluoromethyl)pyridin-3-amine dihydrochloride 2173999-69-2 -NH₂ (position 3), -CF₂H·2HCl C₆H₈Cl₂F₂N₂ 217.05 High-purity pharmaceutical synthesis
6-Chloropyridin-3-amine 5350-93-6 -NH₂ (position 3), -Cl C₅H₅ClN₂ 128.56 Intermediate for agrochemicals/drugs
Pyridoxamine Dihydrochloride 524-36-7 -OH, -CH₂NH₂, -CH₃ (vitamin B6 analog) C₈H₁₄Cl₂N₂O₂ 241.11 Biochemical research (enzyme cofactor)
4-(Piperidin-1-yl)pyridin-3-amine dihydrochloride 1707575-97-0 -NH₂ (position 3), piperidine C₁₀H₁₆Cl₂N₃ 249.16 Lipophilicity-enhanced drug candidates

Physicochemical and Pharmacological Insights

  • Solubility and Stability: Dihydrochloride salts (e.g., target compound, pyridoxamine) exhibit superior water solubility compared to non-salt forms (e.g., 6-methylpyridin-3-amine) .
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl in 6-chloropyridin-3-amine) reduce electron density on the pyridine ring, altering reactivity in cross-coupling reactions . In contrast, electron-donating groups (e.g., -CH₂NH₂ in the target compound) enhance nucleophilicity .
  • Bioavailability : The difluoromethyl group in 6-(difluoromethyl)pyridin-3-amine dihydrochloride improves metabolic stability and membrane permeability due to fluorine’s electronegativity .
  • Crystallography : 6-Methylpyridin-3-amine forms intermolecular N–H···N hydrogen bonds, critical for crystal packing and solid-state stability .

Biological Activity

6-(Aminomethyl)pyridin-3-amine dihydrochloride, with the molecular formula C6_6H11_{11}Cl2_2N3_3, is a pyridine derivative notable for its unique chemical structure that includes an aminomethyl group at the 6th position and an amine group at the 3rd position. This compound has garnered attention in scientific research due to its versatile biological activities and potential applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can modulate enzyme activity through binding interactions that involve hydrogen bonding and electrostatic interactions. This capability makes it a valuable tool in studies of enzyme mechanisms and protein-ligand interactions.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological properties, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine compounds, including this compound, may possess antibacterial properties. For instance, related compounds have shown significant activity against Staphylococcus aureus with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL .
  • Anticancer Potential : The compound has been evaluated for its cytotoxic effects on various cancer cell lines. In particular, it has shown promise in inducing cell death through mechanisms involving microtubule disruption, which is a common target for anticancer agents .

Case Studies

  • Enzyme Interaction Studies : In one study, this compound was used to investigate the inhibition of specific enzymes involved in metabolic pathways. The results demonstrated that the compound could effectively inhibit enzyme activity, suggesting its potential as a lead compound for drug development targeting metabolic disorders.
  • Cytotoxicity Evaluation : A series of experiments were conducted to assess the cytotoxic effects of this compound on glioblastoma cells. The findings revealed that certain modifications to the chemical structure could enhance cytotoxicity while reducing unwanted side effects, indicating a pathway for optimizing therapeutic efficacy .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
3-Aminopyridine Amine group at the 3rd positionModerate antibacterial activity
6-Methylpyridin-3-amine Methyl group at the 6th positionLimited anticancer properties
6-(Aminomethyl)pyridin-3-amine Aminomethyl and amine groupsEnhanced cytotoxicity and enzyme inhibition

Synthetic Routes

The synthesis of this compound typically involves reacting 3-aminopyridine with formaldehyde under acidic conditions (using hydrogen chloride). This reaction pathway is crucial for producing high yields of the desired product while maintaining purity.

Research Applications

The compound's unique properties make it suitable for various applications:

  • Medicinal Chemistry : As a precursor for developing new therapeutic agents targeting cancer and microbial infections.
  • Biochemical Research : Used in studies focusing on enzyme mechanisms and cellular signaling pathways.

Q & A

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) in real-time.
  • X-ray Crystallography : Resolve co-crystal structures to identify binding motifs.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

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